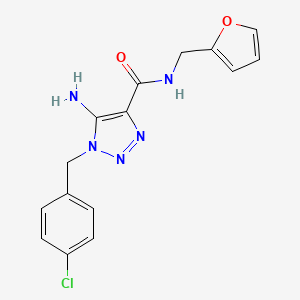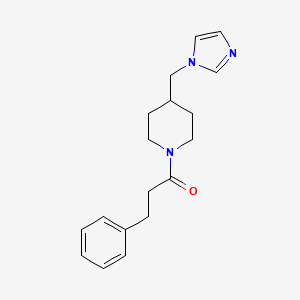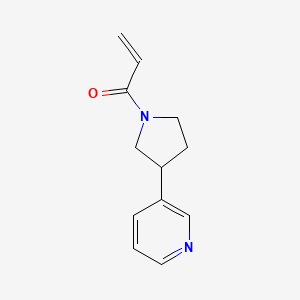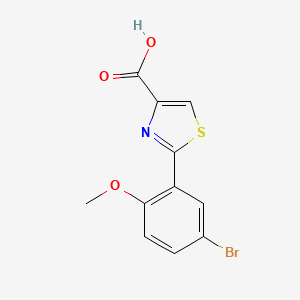![molecular formula C19H22FN3O3S B2825337 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide CAS No. 899955-90-9](/img/structure/B2825337.png)
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various methods, including the reaction of 4-fluorophenylpiperazine with other reagents . For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions is a key step in the synthesis of 2-substituted chiral piperazines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide” appears as a white to off-white crystalline powder with a melting point of 204-208°C.Aplicaciones Científicas De Investigación
Nanofiltration Membranes and Environmental Applications
Research on piperazine-based nanofiltration (NF) membranes highlights their significance in environmental applications, particularly in water treatment processes. These membranes have shown potential for dramatic improvements in separation performance, including enhanced water permeance and selectivity, as well as antifouling capabilities. The development and application of these membranes are critical for addressing challenges in water softening, purification, and reuse, showcasing the importance of piperazine derivatives in environmental science and technology (Shao et al., 2022).
Drug Development and Therapeutic Applications
Piperazine derivatives have been extensively studied for their potential in drug development, demonstrating a broad spectrum of therapeutic applications. For instance, macozinone, a piperazine-benzothiazinone derivative, is under investigation for the treatment of tuberculosis (TB). Its mechanism of action involves targeting specific enzymes critical for the pathogen's survival, highlighting the compound's potential in developing more efficient TB drug regimens (Makarov & Mikušová, 2020). Similarly, the exploration of piperazine derivatives in creating potent central nervous system (CNS) agents, anticancer, anti-inflammatory, and other therapeutic agents underscores the versatility and significance of these compounds in medical research and pharmacology (Rathi et al., 2016).
Environmental and Health Impact of Sulfonamides
Sulfonamide compounds, related through the sulfonamide group to the queried compound, have raised concerns due to their environmental persistence and potential to foster antibiotic resistance. Their widespread use in healthcare and agriculture has led to detectable levels in various ecosystems, prompting research into their impact on microbial populations and human health. This body of work is crucial for understanding the ecological consequences of sulfonamide use and developing strategies to mitigate risks associated with their environmental presence (Baran et al., 2011).
Mecanismo De Acción
While the specific mechanism of action for “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide” is not available, similar compounds have been studied for their biological properties. For example, “4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)” has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy .
Direcciones Futuras
Future research could focus on further modification of the chemical structure of similar compounds to develop even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance . Additionally, the development of drugs for the treatment of various neurological and psychiatric disorders could be explored.
Propiedades
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-17-6-8-18(9-7-17)22-11-13-23(14-12-22)27(25,26)15-10-21-19(24)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQKEVQCLGLJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2825254.png)
![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B2825255.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825257.png)
![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2825258.png)

![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2825266.png)



![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)
![N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2825275.png)

